molecular formula C10H11NO2 B6155626 5-(4-methylphenyl)-1,3-oxazolidin-2-one CAS No. 57560-60-8

5-(4-methylphenyl)-1,3-oxazolidin-2-one

Cat. No. B6155626
CAS RN: 57560-60-8
M. Wt: 177.2
InChI Key:
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Description

5-(4-methylphenyl)-1,3-oxazolidin-2-one, also known as 4-methylphenyloxazolidin-2-one or MOPO, is a heterocyclic compound used in a variety of scientific research applications. It is a synthetic molecule that has been widely studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

MOPO has been used in a variety of scientific research applications. It has been used to study the properties of enzymes, as a probe for the study of metal ion binding, and as an inhibitor of enzymes and other proteins. MOPO has also been used in the study of molecular recognition, as well as in the development of new drugs and other compounds.

Mechanism of Action

MOPO acts as an inhibitor of enzymes and other proteins. It binds to the active site of the enzyme or protein, preventing it from carrying out its normal function. This inhibition can be used to study the properties of enzymes and other proteins, as well as to develop new drugs and other compounds.
Biochemical and Physiological Effects
MOPO has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes and other proteins, as well as to interfere with the binding of metal ions. It has also been found to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

MOPO has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound, making it suitable for long-term storage. However, it can be toxic in high concentrations, so care must be taken when working with it.

Future Directions

MOPO has potential for use in a variety of future applications. It could be used in the development of new drugs and other compounds, as well as in the study of molecular recognition. It could also be used to study the properties of enzymes and other proteins, as well as to develop new inhibitors of enzymes and other proteins. Finally, it could be used in the development of new antibacterial and antifungal agents.

Synthesis Methods

MOPO can be synthesized via a two-step process involving the reaction of 5-(4-methylphenyl)-1,3-oxazolidin-2-oneol and ethyl chloroformate. In the first step, 5-(4-methylphenyl)-1,3-oxazolidin-2-oneol is reacted with ethyl chloroformate in the presence of sodium hydroxide to form the intermediate compound 5-(4-methylphenyl)-1,3-oxazolidin-2-oneyl chloroformate. In the second step, 5-(4-methylphenyl)-1,3-oxazolidin-2-oneyl chloroformate is reacted with hydrazine hydrate to form MOPO.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(4-methylphenyl)-1,3-oxazolidin-2-one can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methylphenylacetic acid", "thionyl chloride", "2-aminoethanol", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "phosphorus pentoxide", "chloroform", "sodium bicarbonate" ], "Reaction": [ "The first step involves the conversion of 4-methylphenylacetic acid to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 2-aminoethanol to form the corresponding amide.", "The amide is then cyclized using sodium hydroxide to form the oxazolidinone ring.", "The resulting compound is then acetylated using acetic anhydride to protect the amine group.", "Reduction of the ketone group is then carried out using sodium borohydride in acetic acid.", "The resulting alcohol is then dehydrated using phosphorus pentoxide in chloroform to form the final product.", "The product is then purified using recrystallization and neutralized using sodium bicarbonate." ] }

CAS RN

57560-60-8

Product Name

5-(4-methylphenyl)-1,3-oxazolidin-2-one

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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